molecular formula C7H4BrNO B1273605 5-Bromo-2-hydroxybenzonitrile CAS No. 40530-18-5

5-Bromo-2-hydroxybenzonitrile

Cat. No. B1273605
CAS RN: 40530-18-5
M. Wt: 198.02 g/mol
InChI Key: PVCONXMDUZOPJH-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxybenzonitrile is a chemical compound that is structurally related to various other brominated benzonitriles. While the specific compound is not directly mentioned in the provided papers, related compounds such as 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) and its derivatives are extensively studied due to their applications in agriculture as herbicides and in medical imaging as precursors for PET radioligands .

Synthesis Analysis

The synthesis of related brominated benzonitriles involves multi-step procedures that can include bromination, cyanidation, and alkylation. For instance, 5-Bromo-2-isobutoxybenzonitrile was synthesized from salicylaldehyde with an overall yield of 47.7% . Similarly, an improved synthesis of a PET radioligand precursor involved a five-step synthesis starting from 4-bromo-2-formylthiazole, yielding the title compound in 56% overall yield . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Bromo-2-hydroxybenzonitrile.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be elucidated using spectroscopic methods and quantum mechanical calculations. For example, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was determined using Density Functional Theory (DFT) calculations, which predicted geometrical parameters such as bond lengths and angles . This approach could similarly be applied to determine the molecular structure of 5-Bromo-2-hydroxybenzonitrile.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions. The chemistry of 2-hydroxy-5-nitrobenzyl bromide, a related compound, involves complex reactions with amino acid esters, leading to a variety of products . Bromoxynil, another related compound, undergoes anaerobic biodegradation through reductive debromination to 4-cyanophenol and further to phenol . These studies suggest that 5-Bromo-2-hydroxybenzonitrile may also participate in diverse chemical reactions, potentially including substitution reactions and debromination.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles can be quite diverse. For instance, the photochemistry of bromoxynil has been studied, revealing that it undergoes phototransformation under environmental conditions, leading to the generation of less brominated products . The biotransformation of bromoxynil under various anaerobic conditions has also been documented, indicating its potential for degradation in different environmental contexts . These findings provide insights into the environmental behavior and stability of 5-Bromo-2-hydroxybenzonitrile.

Scientific Research Applications

Herbicide Development and Resistance

  • 5-Bromo-2-hydroxybenzonitrile, a derivative of bromoxynil, is primarily used in herbicide development. A significant application is in creating transgenic plants resistant to bromoxynil, a herbicide inhibiting photosynthesis. This resistance is achieved by introducing a bacterial gene encoding a nitrilase that converts bromoxynil into a non-toxic compound (Stalker, McBride, & Malyj, 1988).

Environmental Impact and Degradation

  • Studies on the environmental degradation of bromoxynil have shown that it can be broken down under various anaerobic conditions. This degradation is crucial in understanding the environmental impact and persistence of this herbicide (Knight, Berman, & Häggblom, 2003).

Photochemical Properties

  • The photochemistry of related compounds, such as 5-chloro-2-hydroxybenzonitrile, has been explored to understand their behavior under light exposure. These studies are significant for environmental safety assessments and the development of more environmentally friendly herbicides (Bonnichon et al., 1999).

Efficient Production Methods

Photodegradation Influences

  • The rate of photodegradation of bromoxynil is influenced by various factors, including the presence of ions like iron(III) and manganese(II). Such studies are essential for understanding how different environmental conditions affect the breakdown of this herbicide (Kochany, 1992).

Plant Metabolism and Selectivity

  • The metabolism of bromoxynil in different plants varies based on their susceptibility to the herbicide. This information is crucial for developing selective herbicides that target specific weeds without harming crops (Schaller, Schneider, & Schutte, 1991).

Intermediate Synthesis

  • 5-Bromo-2-isobutoxybenzonitrile, synthesized using 5-bromo-2-hydroxybenzonitrile, serves as a key intermediate in producing certain pharmaceuticals. This highlights the compound's role beyond herbicide applications (Meng Fan-hao, 2012).

Safety And Hazards

5-Bromo-2-hydroxybenzonitrile is classified as Acute Tox. 4 Oral according to GHS07 . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCONXMDUZOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193563
Record name 5-Bromo-2-hydroxybenzonitrile
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxybenzonitrile

CAS RN

40530-18-5
Record name 5-Bromo-2-hydroxybenzonitrile
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Record name 5-Bromo-2-hydroxybenzonitrile
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Record name 5-Bromo-2-hydroxybenzonitrile
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Record name 5-bromo-2-hydroxybenzonitrile
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Record name 5-BROMO-2-HYDROXYBENZONITRILE
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Synthesis routes and methods

Procedure details

To a stirred, cooled (−20° C.) solution of 2-cyanophenol (30 g, 252 mmole) in dried MeCN (400 mL) was added HBF4.Et2O (45 g, 277.1 mmole), and N-bromosuccinimide (53.8 g, 302.3 mmole). After addition was completed, the mixture was warmed to RT, and stirred in 4 h. The mixture was cooled and quenched by 50% aqueous NaHSO3. The mixture was concentrated to removed excess of MeCN. The off-white solid thus obtained was filtered and dried by air (42.4 g, 85%). 1H-NMR (300 MHz, DMSO-d6): δ6.99 (d, J=8.9 Hz, 1H), 7.67 (dd, J=2.5, 8.9 Hz,1H), 7.88 (d, J=2.5 Hz,1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
53.8 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
SR Dickinson, P Müller, JM Tanski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… the bromine substituent, 5-bromo-2-hydroxybenzonitrile, has … in the related structures 5-bromo-2-hydroxybenzonitrile, with … in the related structure 5-bromo-2-hydroxybenzonitrile, with C…
Number of citations: 2 scripts.iucr.org
S Oh, JM Tanski - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C7H4BrNO, crystallizes with two molecules in the asymmetric unit. The two molecules exhibit nearly linear C—C≡N nitrile bond angles of 179.1 (4) and 177.1 (4). …
Number of citations: 2 scripts.iucr.org
F Bonnichon, G Grabner, G Guyot… - Journal of the Chemical …, 1999 - pubs.rsc.org
… 2,5Dihydroxybenzonitrile 3 and the biphenyls 4 and 5 are primary photoproducts in deoxygenated solutions whereas 2-hydroxybenzonitrile 9 and 5-bromo-2-hydroxybenzonitrile 10 are …
Number of citations: 28 pubs.rsc.org
F Angelucci, L Quattrini, V Coviello, L Antonioli… - 2018 - arpi.unipi.it
… Eg, a multi-​step synthesis of 3-​amino-​5-​phenylbenzofuran-​2-​carboxamide, starting from 5-​bromo-​2-​hydroxybenzonitrile and 2-​bromoacetamide, was described. …
Number of citations: 1 arpi.unipi.it
H Sharma, S Patil, TW Sanchez, N Neamati… - Bioorganic & medicinal …, 2011 - Elsevier
HIV-1 integrase is one of the three most important enzymes required for viral replication and is therefore an attractive target for anti retroviral therapy. We herein report the design and …
Number of citations: 123 www.sciencedirect.com
P Zhang, MF Zou, AL Rodriguez, PJ Conn… - Bioorganic & medicinal …, 2010 - Elsevier
… 5-Bromo-2-hydroxybenzonitrile was coupled with 9a under modified Suzuki coupling … condition (step a in Scheme 1) with 5-bromo-2-hydroxybenzonitrile, on a small scale (<2 mmol). …
Number of citations: 23 www.sciencedirect.com
S Jiang, SR Tala, H Lu, NE Abo-Dya… - Journal of medicinal …, 2011 - ACS Publications
… 5-Bromo-2-hydroxybenzonitrile 10 was treated with 5-formylfuran-2-ylboronic acid 8 in the presence of 3 equiv of sodium carbonate and 0.05 mol equiv of dichlorobis(…
Number of citations: 86 pubs.acs.org
SAA El Bialy, KF Abd El Kader, DW Boykin - 2011 - degruyter.com
… Using the general procedures for synthesis of the benzyloxy bromobenzonitrile; 5-bromo-2-hydroxybenzonitrile ( 10a) (3.96 g, 0.02 mol) gave (5.35 g, 93 % ). mp 101 – 103 C, lit mp …
Number of citations: 4 www.degruyter.com
AJ Yamuna, P Karunakar, CR Girija… - … Section E: Structure …, 2013 - scripts.iucr.org
… The mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of DMF was refluxed for 90 min. …
Number of citations: 2 scripts.iucr.org
P Nimnual, J Tummatorn… - The Journal of …, 2015 - ACS Publications
The utility of the nitrogen extrusion reaction of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN 3 in the presence of ZrCl 4 or TfOH, has been …
Number of citations: 42 pubs.acs.org

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